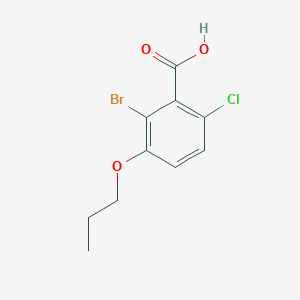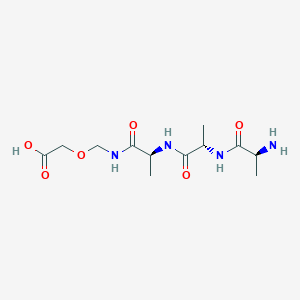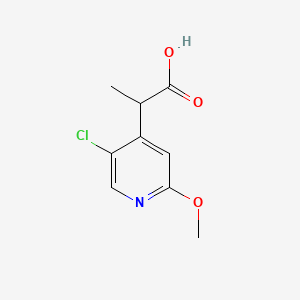![molecular formula C12H14ClN3 B14020770 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with the empirical formula C12H14N3Cl.
准备方法
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
化学反应分析
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the biological context and the specific target being studied. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity .
相似化合物的比较
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride can be compared with other pyrazolopyridine derivatives, such as:
Apixaban: A well-known anticoagulant that inhibits factor Xa.
N-formyl Apixaban: A related compound with similar structural features but different biological activities.
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another derivative with distinct chemical properties.
属性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC 名称 |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)15-12-7-4-8-13-11(12)9-14-15;/h1-3,5-6,9,13H,4,7-8H2;1H |
InChI 键 |
LSYGHSFKGHKPJN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=NN2C3=CC=CC=C3)NC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride](/img/structure/B14020698.png)
![(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14020703.png)
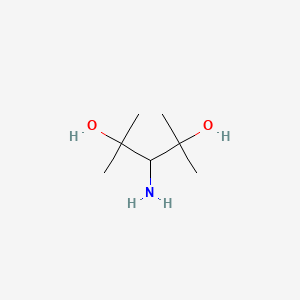
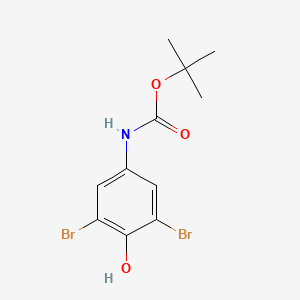
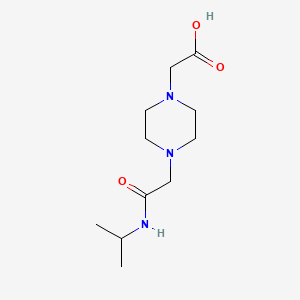
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
